![molecular formula C13H9ClF3NO2S B270807 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF), a genetic disorder that affects the lungs, pancreas, and other organs.
Wirkmechanismus
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide acts as a potent and selective inhibitor of CFTR chloride channel function. It binds to the cytoplasmic side of the channel and stabilizes the closed state, preventing chloride ions from passing through the pore. This leads to a reduction in the amount of chloride and water secreted by epithelial cells in the lungs, pancreas, and other organs affected by CF.
Biochemical and Physiological Effects:
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to improve CFTR function in vitro and in vivo, leading to increased chloride transport and improved airway surface liquid hydration. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in CF airway epithelial cells, suggesting a potential anti-inflammatory effect. In addition, 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have minimal effects on other ion channels and transporters, indicating a high degree of selectivity for CFTR.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of CFTR chloride channel function, making it a useful tool compound for studying the role of CFTR in various physiological processes. It has also been shown to have minimal effects on other ion channels and transporters, reducing the potential for off-target effects. However, 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has some limitations. It is a small molecule inhibitor, and as such, it may not fully recapitulate the effects of genetic mutations that cause CF. In addition, its effects on CFTR function may be influenced by factors such as cell type, culture conditions, and experimental design.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. One area of focus is the development of more potent and selective CFTR inhibitors with improved pharmacokinetic properties. Another area of interest is the use of 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide as a tool compound to study the role of CFTR in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. Finally, there is ongoing research into the potential use of 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in combination with other drugs, such as correctors and potentiators, to improve CFTR function in patients with CF.
Synthesemethoden
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. One of the most commonly used methods involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonium hydroxide to yield the final product, 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in treating cystic fibrosis. It has been shown to improve the function of defective CFTR channels in vitro and in vivo, leading to increased chloride transport and improved airway surface liquid hydration. 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has also been used as a tool compound to study the role of CFTR in various physiological processes, such as sweat secretion, intestinal fluid secretion, and pancreatic bicarbonate secretion.
Eigenschaften
Produktname |
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
|---|---|
Molekularformel |
C13H9ClF3NO2S |
Molekulargewicht |
335.73 g/mol |
IUPAC-Name |
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-10-4-6-12(7-5-10)21(19,20)18-11-3-1-2-9(8-11)13(15,16)17/h1-8,18H |
InChI-Schlüssel |
AIGKNZVPDLBPRX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



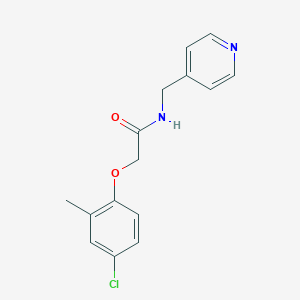
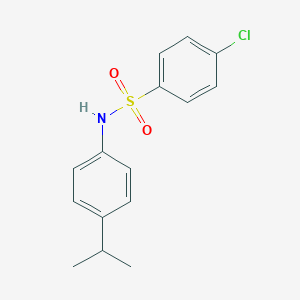

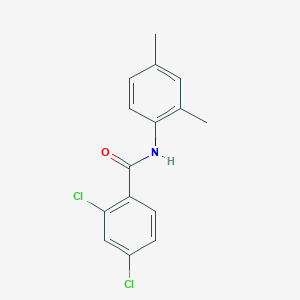
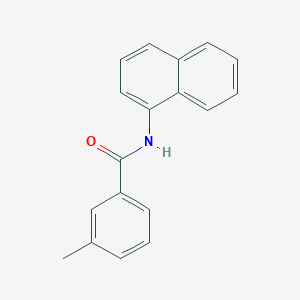


methanone](/img/structure/B270740.png)

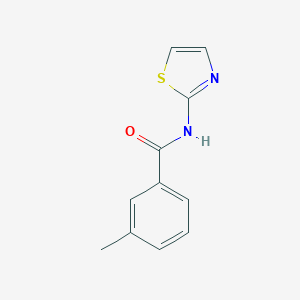
![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)
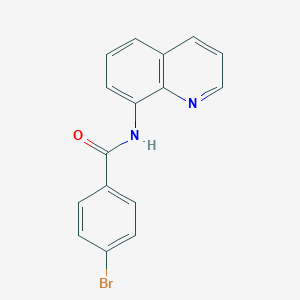
![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)